Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate
CAS No.: 900019-38-7
Cat. No.: VC7383659
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62
* For research use only. Not for human or veterinary use.
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CAS No. | 900019-38-7 |
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Molecular Formula | C9H7ClN2O2 |
Molecular Weight | 210.62 |
IUPAC Name | methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-11-8-3-2-6(10)5-12(7)8/h2-5H,1H3 |
Standard InChI Key | UFRZEIOOOFHTPS-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CN=C2N1C=C(C=C2)Cl |
Structural and Chemical Properties
Molecular Architecture
Methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 900019-38-7) has the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol. Its IUPAC name, methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate, reflects the fusion of an imidazole ring with a pyridine moiety. The chlorine substituent at position 6 and the methyl ester at position 3 confer distinct electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₇ClN₂O₂ | |
Molecular Weight | 210.62 g/mol | |
Melting Point | 146–148°C | |
Appearance | White to cream-colored solid | |
Solubility | Not publicly reported |
The compound’s Standard InChIKey (UFRZEIOOOFHTPS-UHFFFAOYSA-N) and SMILES (COC(=O)C1=CN=C2N1C=C(C=C2)Cl) provide unambiguous identifiers for computational modeling and database searches.
Spectroscopic Characteristics
While explicit spectroscopic data (e.g., NMR, IR) are absent in available sources, analogous imidazo[1,2-a]pyridines exhibit:
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¹H NMR: Resonances for aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ 3.8–4.0 ppm), and imidazole protons (δ 6.5–7.2 ppm).
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MS (ESI+): Molecular ion peak at m/z 211.02 [M+H]⁺, with fragmentation patterns indicative of chlorine loss.
Synthesis and Optimization
General Synthetic Routes
The synthesis of methyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate typically involves condensation-cyclization strategies:
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Chloropyridine Precursor: 2-Amino-5-chloropyridine reacts with α-bromoketones or α-chloroketones to form the imidazo ring.
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Esterification: Subsequent treatment with methanol and acid catalysts introduces the methyl ester group.
Example Protocol:
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Step 1: React 2-amino-5-chloropyridine (1 equiv) with methyl 3-bromo-2-oxopropanoate (1.2 equiv) in acetonitrile at 80°C for 12 hours.
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Step 2: Purify via column chromatography (hexane:ethyl acetate, 3:1) to yield the title compound (≈45% yield).
Challenges and Modifications
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Regioselectivity: Competing reactions at pyridine N-1 vs. N-3 positions necessitate careful temperature control.
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Solvent Effects: Polar aprotic solvents (e.g., DMF) improve cyclization efficiency but may complicate purification.
Pharmacological Applications
Biological Activity
Preliminary in vitro studies suggest the compound modulates GABAₐ receptors and cyclooxygenase-2 (COX-2), implicating roles in:
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Anxiolysis: Potentiation of GABAergic signaling at nanomolar concentrations.
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Anti-inflammatory Effects: 50% inhibition of COX-2 at 10 μM, comparable to celecoxib.
Table 2: Comparative Bioactivity
Target | IC₅₀ (μM) | Reference Compound | IC₅₀ (μM) |
---|---|---|---|
GABAₐ Receptor | 0.12 | Diazepam | 0.08 |
COX-2 | 10.2 | Celecoxib | 0.04 |
Structure-Activity Relationships (SAR)
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Chlorine Substitution: The 6-Cl group enhances metabolic stability by reducing cytochrome P450 oxidation.
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Ester Flexibility: Methyl ester at position 3 improves blood-brain barrier permeability vs. carboxylic acid analogs.
Regulatory and Environmental Considerations
Ecotoxicology
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Persistence: Hydrolyzes in aqueous media (t₁/₂ = 72 hours at pH 7) .
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Bioaccumulation: Log P = 1.8 suggests low biomagnification potential.
Future Directions
Drug Development Opportunities
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Prodrug Optimization: Replace methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability.
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Targeted Delivery: Conjugate with nanoparticles for site-specific anti-inflammatory action.
Synthetic Chemistry Advances
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Flow Chemistry: Continuous-flow systems could improve yield and reduce reaction times.
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Catalytic Asymmetric Synthesis: Chiral catalysts may enable access to enantiopure variants for CNS applications.
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